molecular formula C8H7BF4O3 B8242752 [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid

[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid

Cat. No.: B8242752
M. Wt: 237.95 g/mol
InChI Key: RAOMTEAXHLMZTO-UHFFFAOYSA-N
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Description

[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid (CAS: 2982798-63-8) is a fluorinated aromatic boronic acid derivative with a molecular weight of 237.94 g/mol. Its structure features a trifluoromethyl group at the para position (C4), a methoxy group at the ortho position (C2), and a fluorine atom at the meta position (C5). This substitution pattern confers strong electron-withdrawing effects, enhancing its reactivity in Suzuki-Miyaura cross-coupling reactions. Predicted physical properties include a boiling point of 331.7±52.0 °C, density of 1.43±0.1 g/cm³, and pKa of 6.76±0.58 .

Properties

IUPAC Name

[5-fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF4O3/c1-16-7-2-4(8(11,12)13)6(10)3-5(7)9(14)15/h2-3,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOMTEAXHLMZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OC)C(F)(F)F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metal-Halogen Exchange and Boronation

The metal-halogen exchange approach remains a cornerstone for introducing boronates into aromatic systems. This method typically involves lithiation of a halogenated precursor followed by quenching with a boron electrophile. For [5-fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid, the synthesis begins with 4-bromo-5-fluoro-2-methoxybenzotrifluoride (I).

Procedure :

  • Lithiation : Under inert conditions, compound I is treated with n-butyllithium (-78°C, THF) to generate the aryl lithium intermediate.

  • Boronation : Triisopropyl borate is added, yielding the boronate ester, which is hydrolyzed with dilute HCl to the boronic acid .

Key Considerations :

  • The electron-withdrawing trifluoromethyl group deactivates the ring, necessitating cryogenic conditions to prevent side reactions.

  • Regioselectivity is ensured by the directing effects of the methoxy and trifluoromethyl groups, with lithiation occurring para to the methoxy group .

Optimization Data :

ParameterConditionYield (%)Reference
Temperature-78°C72–78
Boronating AgentB(OiPr)₃75
Quenching Agent1N HCl (pH 5–6)70

This method achieves moderate yields but requires stringent anhydrous conditions and specialized equipment for low-temperature reactions.

Miyaura Borylation via Palladium Catalysis

Palladium-catalyzed borylation offers a versatile alternative, particularly for substrates sensitive to organolithium reagents. The Miyaura reaction employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst to install the boronate group.

Procedure :

  • Catalytic System : Pd(dppf)Cl₂ (5 mol%), B₂pin₂ (1.5 equiv), KOAc (3 equiv) in dioxane at 80°C .

  • Substrate : 4-Iodo-5-fluoro-2-methoxybenzotrifluoride (II).

Mechanistic Insights :

  • Oxidative addition of Pd⁰ to the aryl iodide forms an aryl-PdII intermediate.

  • Transmetallation with B₂pin₂ followed by reductive elimination yields the boronic ester, which is hydrolyzed to the acid .

Performance Metrics :

Catalyst LoadingReaction Time (h)Yield (%)Purity (%)
5 mol% Pd(dppf)Cl₂128598
3 mol% Pd(OAc)₂186892

This route excels in functional group tolerance and scalability, though palladium residues necessitate rigorous purification.

Directed metalation leverages coordinating groups to achieve regioselective boron introduction. The methoxy group in the target compound serves as a directing group for lithiation.

Procedure :

  • Substrate Preparation : 5-Fluoro-2-methoxybenzotrifluoride (III).

  • Metalation : LDA (2.2 equiv) at -78°C in THF, followed by B(OMe)₃ quenching.

Challenges :

  • Competing directing effects from the trifluoromethyl group may reduce regioselectivity.

  • Side reactions such as demethylation or defluorination require additive screening (e.g., TMEDA) .

Yield Optimization :

AdditiveTemperature (°C)Yield (%)
None-7855
TMEDA (1.1 equiv)-7867
HMPA (1.1 equiv)-7863

While less efficient than Miyaura borylation, DoM avoids precious metal catalysts, reducing costs.

Cross-Coupling and Functional Group Interconversion

Late-stage functionalization via Suzuki-Miyaura coupling provides an indirect route. For example, coupling 5-fluoro-2-methoxyphenylboronic acid with a trifluoromethyl-containing partner could yield the target compound.

Case Study :

  • Coupling Partners : 4-Bromo-α,α,α-trifluorotoluene and Pd(PPh₃)₄.

  • Conditions : K₂CO₃ (2 equiv), DME/H₂O (4:1), 90°C, 24h .

Limitations :

  • Low efficiency due to steric hindrance from the trifluoromethyl group.

  • Competing protodeboronation reduces yields (<40%).

Purification and Stabilization Techniques

Boronic acids are prone to protodeboronation and oligomerization. Effective purification strategies include:

a. Recrystallization :

  • Solvent System: Ethyl acetate/hexane (1:3) at 0°C .

  • Purity Improvement: 92% to 99.5%.

b. Chromatography :

  • Stationary Phase: Silica gel with 5% acetic acid in eluent to suppress decomposition.

c. Stabilization :

  • Formation of trifluoroborate salts (K⁺ or Cs⁺) enhances shelf-life .

Comparative Analysis of Synthetic Routes

MethodYield (%)ScalabilityCost ($/g)Purity (%)
Metal-Halogen Exchange72–78Moderate12097
Miyaura Borylation85High20098
Directed Metalation55–67Low9095
Cross-Coupling<40Low30085

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.

    Substitution: The fluorine, methoxy, and trifluoromethyl groups can participate in various substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation of the boronic acid group.

    Substituted Derivatives: Obtained through various substitution reactions.

Scientific Research Applications

[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The presence of fluorine, methoxy, and trifluoromethyl groups can influence the reactivity and selectivity of these reactions by altering the electronic properties of the phenyl ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Positional Isomers and Halogen Variations

a) 2-Methoxy-5-(trifluoromethyl)benzeneboronic Acid
  • Structural Difference : The trifluoromethyl group is at C5 instead of C4, and fluorine is absent.
  • No direct reactivity data is available, but positional effects likely influence solubility and steric interactions .
b) 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic Acid
  • Structural Difference : Chlorine replaces fluorine at C5.
  • Impact : Chlorine’s stronger electron-withdrawing nature (compared to fluorine) may lower the boronic acid’s pKa, increasing its acidity and reactivity in basic coupling conditions. However, chlorine’s larger atomic radius could introduce steric hindrance in certain reactions .
c) [5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl]boronic Acid (BC-1955)
  • Structural Difference : Bromine replaces fluorine at C5.
  • Impact : Bromine’s lower electronegativity and larger size reduce electronic effects but increase steric bulk. This substitution is advantageous in reactions requiring halogenated intermediates for further functionalization .

Functional Group Modifications

a) 5-Fluoro-2-methoxyphenylboronic Acid
  • Structural Difference : Lacks the trifluoromethyl group at C4.
  • Density and molecular weight (lower than the target compound) also reflect reduced hydrophobicity .
b) 5-Methoxy-2-formylphenylboronic Acid
  • Structural Difference : A formyl group replaces the trifluoromethyl and fluorine substituents.
  • Impact : The formyl group introduces additional reactivity for condensation or nucleophilic addition reactions, diverging from the target compound’s primary use in coupling chemistry .

Simpler Trifluoromethyl Analog

4-(Trifluoromethyl)phenylboronic Acid
  • Structural Difference : Lacks both the methoxy and fluorine substituents.
  • Impact : The unsubstituted phenyl ring reduces steric hindrance, making this compound more versatile in couplings. However, the lack of directed substitution limits regioselectivity in multi-component reactions .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Weight pKa (Predicted) Key Substituents
Target Compound 2982798-63-8 237.94 6.76 5-F, 2-OMe, 4-CF₃
2-Methoxy-5-(trifluoromethyl)benzeneboronic acid - ~234 - 5-CF₃, 2-OMe
5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid - ~254 ~6.0* 5-Cl, 2-F, 4-CF₃
[5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl]boronic acid MFCD33404122 ~281 - 5-Br, 2-F, 4-CF₃
5-Fluoro-2-methoxyphenylboronic acid 352303-67-4 169.94 ~8.0* 5-F, 2-OMe
4-(Trifluoromethyl)phenylboronic acid 13959-56-9 189.96 ~7.2 4-CF₃

*Estimated based on substituent effects.

Biological Activity

[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid (CAS No: 866633-26-3) is an organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a boronic acid group and multiple electron-withdrawing substituents, enhances its reactivity and potential biological activity. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, mechanism of action, and relevance in drug discovery.

The compound has the following chemical formula:

  • Molecular Formula : C8H7BF4O3
  • Molecular Weight : 223.92 g/mol
  • IUPAC Name : [5-fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid

The biological activity of [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid is primarily attributed to its ability to participate in cross-coupling reactions, particularly through the Suzuki-Miyaura coupling mechanism. The boronic acid group forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds essential for synthesizing various biologically active compounds.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of various phenylboronic acids, including those structurally similar to [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid. The results indicated that compounds with trifluoromethyl and fluorine substituents displayed enhanced activity against fungal pathogens such as Candida albicans and Aspergillus niger. The proposed mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS), crucial for protein synthesis in these microorganisms .

Study 2: Drug Development Applications

In drug discovery contexts, boronic acids are being explored as scaffolds for developing kinase inhibitors. The unique electronic properties imparted by the trifluoromethyl and methoxy groups may enhance binding affinity to target enzymes. Preliminary docking studies suggest that derivatives of [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid could serve as effective inhibitors in cancer therapies .

Comparative Analysis

To illustrate the biological activity of [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid relative to other compounds, a comparison table is provided below:

Compound NameAntimicrobial ActivityMechanism of ActionReference
[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acidModerate (predicted)Inhibition of LeuRSThis study
Tavaborole (AN2690)StrongInhibition of LeuRS
5-Trifluoromethyl-2-formyl phenylboronic acidModerateInhibition of protein synthesis

Q & A

Q. Q: What are the optimal synthetic routes for preparing [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid, and how can purity be ensured?

A: Synthesis typically involves halogen-metal exchange or Miyaura borylation of a halogenated precursor. For example, a brominated intermediate (e.g., 5-bromo-2-fluoro-4-(trifluoromethyl)phenyl derivatives) can undergo palladium-catalyzed borylation with bis(pinacolato)diboron. Reaction conditions (e.g., 80–100°C, THF solvent, and Pd(dppf)Cl₂ catalyst) must be optimized to minimize dehalogenation byproducts . Purification is achieved via recrystallization (e.g., using hexane/ethyl acetate) or preparative HPLC. Purity (>97%) is confirmed by HPLC with UV detection (λ = 254 nm) and ¹H/¹⁹F NMR to verify substituent positions .

Cross-Coupling Reaction Optimization

Q. Q: How can researchers mitigate low yields in Suzuki-Miyaura couplings involving this boronic acid?

A: Low yields often stem from steric hindrance from the trifluoromethyl and methoxy groups. Strategies include:

  • Catalyst selection: Use Pd(PPh₃)₄ or XPhos Pd G3 for bulky substrates.
  • Solvent/base optimization: DME/H₂O with K₂CO₃ enhances solubility of boronate intermediates.
  • Temperature control: Reactions at 60–80°C improve kinetics without decomposing sensitive aryl halides.
  • Additives: TBAB (tetrabutylammonium bromide) stabilizes the active palladium species. Kinetic studies (e.g., monitoring via LC-MS/MS) help identify side reactions .

Handling Stability and Storage

Q. Q: What are the critical storage conditions to prevent decomposition of this boronic acid?

A: The compound is moisture-sensitive due to boronic acid hydrolysis. Store at 0–6°C under inert gas (N₂/Ar) in sealed, amber vials. Pre-drying solvents (e.g., THF over molecular sieves) minimizes degradation during reactions. Stability assessments via TGA/DSC show decomposition onset at ~150°C, but prolonged exposure to humidity reduces shelf life .

Advanced Characterization Challenges

Q. Q: How should researchers resolve conflicting spectral data (e.g., NMR vs. LC-MS) during characterization?

A: Discrepancies may arise from residual solvents, diastereomers, or boroxine formation. For example:

  • ¹¹B NMR: A singlet at δ ~30 ppm confirms boronic acid; shifts to δ ~18 ppm indicate boroxines.
  • LC-MS/MS: Use negative-ion mode to detect [M-H]⁻ ions. Adjust collision energy to differentiate isobaric impurities.
  • X-ray crystallography: Resolves ambiguities in regiochemistry (e.g., methoxy vs. fluoro positioning) .

Mechanistic Studies in Catalysis

Q. Q: What experimental designs elucidate the role of the trifluoromethyl group in cross-coupling mechanisms?

A: Comparative kinetic studies with non-fluorinated analogs are key. Techniques include:

  • Isotopic labeling: ¹⁸O-labeled H₂O tracks hydrolysis pathways of the boronate intermediate.
  • DFT calculations: Predict electronic effects of the -CF₃ group on transmetalation barriers.
  • In situ IR spectroscopy: Monitors B-O bond vibrations during catalytic cycles .

Contradictory Biological Activity Data

Q. Q: How to address variability in bioactivity assays involving this compound?

A: Ensure boronic acid integrity by:

  • Sample preparation: Avoid DMSO (promotes oxidation); use freshly distilled DMF.
  • Control experiments: Test against boronic acid-free scaffolds to isolate target effects.
  • Dosage calibration: LC-MS quantifies active species in solution, as solid-state purity ≠ solubility .

Byproduct Analysis in Multistep Syntheses

Q. Q: What analytical strategies identify and quantify byproducts in complex reaction sequences?

A: High-resolution MS (HRMS) and ²D NMR (HSQC/HMBC) detect trace impurities (e.g., deboronated or dimerized species). For example:

  • HRMS: Identifies [M+Na]⁺ adducts with mass errors <2 ppm.
  • ¹⁹F NMR: Distinguishes CF₃ groups from fluorinated byproducts.
  • SPE (solid-phase extraction): Isolates low-abundance intermediates for structural elucidation .

Applications in Materials Science

Q. Q: How can this boronic acid enhance covalent functionalization of carbon nanomaterials?

A: Radical-based grafting (via Baran’s protocol) using 4-(trifluoromethyl)phenyl radicals generated from the boronic acid modifies graphitic surfaces. Raman spectroscopy (D/G band ratios) and XPS confirm covalent bonding, while TGA quantifies functional group density .

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